
methyl S-(pyridin-2-yl)cysteinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl S-(pyridin-2-yl)cysteinate hydrochloride is a chemical compound that features a pyridine ring attached to a cysteine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl S-(pyridin-2-yl)cysteinate hydrochloride typically involves the reaction of cysteine derivatives with pyridine compounds. One common method includes the reaction of cysteine with pyridine-2-thiol in the presence of a suitable base, followed by methylation and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, which are essential for its applications in research and industry.
化学反応の分析
Types of Reactions
Methyl S-(pyridin-2-yl)cysteinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Methyl S-(pyridin-2-yl)cysteinate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds like pyridine-2-thiol and pyridine-2-carboxylic acid share structural similarities.
Cysteine derivatives: Compounds such as N-acetylcysteine and S-methylcysteine are related due to their cysteine backbone.
Uniqueness
Methyl S-(pyridin-2-yl)cysteinate hydrochloride is unique due to its combined pyridine and cysteine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
特性
分子式 |
C9H13ClN2O2S |
|---|---|
分子量 |
248.73 g/mol |
IUPAC名 |
methyl 2-amino-3-pyridin-2-ylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c1-13-9(12)7(10)6-14-8-4-2-3-5-11-8;/h2-5,7H,6,10H2,1H3;1H |
InChIキー |
DUKFNDJEPGIMFJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CSC1=CC=CC=N1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)
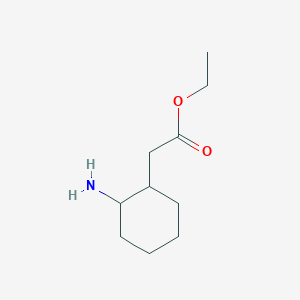

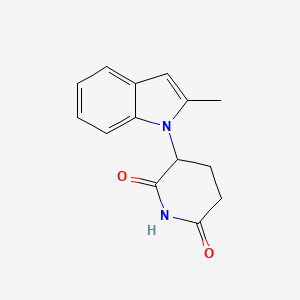
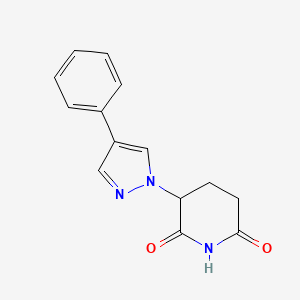
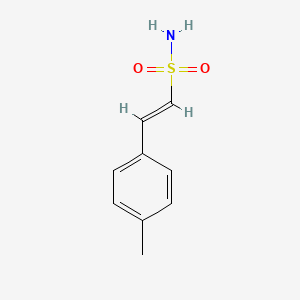

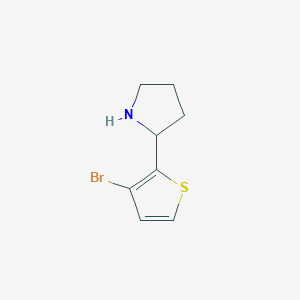
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)
